8-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one
Description
Properties
IUPAC Name |
8-fluoro-3-(hydroxymethyl)-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-13-10-7(3-2-4-9(10)12)5-8(6-14)11(13)15/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMCPHKEYRMOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2F)C=C(C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, a derivative of the 8-hydroxyquinoline pharmacophore, has garnered attention due to its diverse biological activities. This article aims to synthesize findings from various studies to provide a comprehensive overview of the compound's biological activity, including its cytoprotective properties, antimicrobial effects, and potential applications in cancer therapy.
Chemical Structure and Properties
The compound is characterized by the presence of a fluorine atom at the 8-position and a hydroxymethyl group at the 3-position of the quinoline ring. This specific substitution pattern is believed to enhance its biological efficacy compared to other derivatives.
Cytoprotective Activity
Research indicates that this compound exhibits significant cytoprotective effects. In studies assessing mitochondrial membrane depolarization induced by oxidative stress, this compound demonstrated the ability to reverse such depolarization effectively. For instance, it was shown that at concentrations as low as 33 nM, the compound could significantly mitigate oxidative damage caused by hydrogen peroxide treatment .
Table 1: Cytoprotective IC50 Values of this compound and Analogues
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 0.12 | Mitochondrial protection |
| Analogue A | 0.11 | Mitochondrial protection |
| Analogue B | 0.40 | Mitochondrial protection |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies have shown that it possesses activity against various bacterial strains, including Gram-positive bacteria. The mechanism appears to involve inhibition of bacterial growth through interference with cellular processes, although specific pathways remain to be fully elucidated .
Table 2: Antimicrobial Efficacy Against Selected Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Compound Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 22 | 50 |
| Klebsiella pneumoniae | 25 | 50 |
| Pseudomonas aeruginosa | 23 | 50 |
Anticancer Potential
In cancer research, derivatives of the quinoline family, including our compound of interest, have been investigated for their ability to overcome multidrug resistance (MDR) in cancer cells. The compound has shown promise in selectively targeting resistant cell lines while exhibiting lower toxicity towards normal cells .
Case Study: Inhibition of Topoisomerase II
A comparative study highlighted that compounds similar to this compound inhibited topoisomerase II activity, leading to antiproliferative effects in mammalian cells both in dark conditions and upon UVA irradiation . This suggests its potential utility as a photochemotherapeutic agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Modifications on the quinoline scaffold can significantly alter its efficacy. For example, substituents that enhance lipophilicity tend to improve bioactivity against viral pathogens and cancer cells .
Table 3: Structure-Activity Relationships
| Substituent | Effect on Activity |
|---|---|
| Fluorine at C8 | Increased cytotoxicity |
| Hydroxymethyl at C3 | Enhanced cytoprotection |
| Electron-withdrawing groups | Improved antiviral activity |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Quinolin-2(1H)-one Derivatives
- Substituent Position Impact: C3 Hydroxymethyl (Target): Introduces hydrogen-bonding capacity, contrasting with C3 methyl or unsubstituted analogs (e.g., 8-fluoro-7-methylquinolin-2(1H)-one ). C8 Fluoro: Common in antiviral agents; enhances metabolic stability compared to bromo or chloro analogs (e.g., 8-bromo-3-methylquinolin-2(1H)-one ). Ring Saturation: Dihydro derivatives (e.g., 3,4-dihydroquinolin-2(1H)-ones ) exhibit reduced aromaticity, altering binding interactions.
Physico-Chemical Properties
- Hydroxymethyl vs. Methyl: The target compound’s hydroxymethyl group increases polarity (logP ~1.2 estimated) compared to 8-fluoro-7-methylquinolin-2(1H)-one (logP ~2.1) .
Spectral Data Comparison
Table 2: NMR Shifts of Key Protons
- The target’s hydroxymethyl protons are expected to resonate similarly to other hydroxyalkyl-substituted quinolinones (δ 3.9–4.0) , distinct from dimethylaminoethyl (δ 2.01) or nitro-substituted analogs .
Preparation Methods
General Synthetic Strategy for Quinolin-2(1H)-ones
The synthesis of quinolin-2(1H)-ones typically starts from substituted anilines and diethyl malonate derivatives, which undergo thermal cyclization to form the quinolinone core. This method is well-documented for related compounds such as 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one, where aniline and substituted diethyl malonate are heated at elevated temperatures (220–270 °C) to induce cyclization with ethanol elimination.
- Heating a mixture of aniline derivative and substituted diethyl malonate at 220–230 °C for 1 hour, then at 260–270 °C for 3–6 hours.
- The reaction mixture is then treated with aqueous sodium hydroxide and toluene to separate the quinolinone product.
- Acidification of the aqueous layer precipitates the hydroxyquinolinone, which is purified by recrystallization.
While this procedure is general, it can be adapted to introduce fluorine and hydroxymethyl substituents by using appropriately substituted starting materials or post-synthetic modifications.
Installation of the 3-(Hydroxymethyl) Group
The hydroxymethyl group at position 3 is typically introduced by functional group transformation of a 3-substituent on the quinolinone ring:
- Starting from a 3-methyl or 3-formyl quinolinone, oxidation or reduction steps can convert the substituent to a hydroxymethyl group.
- Alternatively, direct hydroxymethylation can be achieved by reaction of the 3-position with formaldehyde or related reagents under controlled conditions.
While specific procedures for the title compound are scarce, related compounds with 3-hydroxymethyl substituents have been prepared by oxidation of methyl groups or reduction of aldehydes at position 3 on the quinolinone ring.
Methylation at the Nitrogen (1-Methyl Substitution)
The 1-methyl substitution is commonly achieved by:
- Chemoselective methylation of the quinolin-2(1H)-one nitrogen using methylating agents such as chloromethyldimethylsilyl chloride or dimethyl sulfate under alkaline conditions.
- This step is often performed after the quinolinone core is formed to ensure selective methylation at the nitrogen rather than other nucleophilic sites.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 8-Fluoroaniline + substituted diethyl malonate, heat 220–270 °C | Formation of 8-fluoroquinolin-2(1H)-one core |
| 2 | N-Methylation | Methylating agent (e.g., chloromethyldimethylsilyl chloride), base | 1-Methyl substitution on quinolinone nitrogen |
| 3 | Functional group transformation | Oxidation/reduction or hydroxymethylation (e.g., formaldehyde) | Introduction of 3-(hydroxymethyl) substituent |
Detailed Research Findings and Data
- Thermal Cyclization: The high-temperature reaction of anilines with diethyl malonate derivatives yields hydroxyquinolinones with good yields (~89%).
- N-Methylation: Chemoselective methylation methods give clean conversion to 1-methylquinolinones, confirmed by NMR and HRMS data.
- Fluorination: Fluoro-substituted quinolinones show characteristic NMR shifts and mass spectral data consistent with fluorine incorporation.
- Hydroxymethylation: Introduction of hydroxymethyl groups is confirmed by characteristic proton NMR signals (e.g., CH2OH at δ ~4.5 ppm) and IR absorption bands for hydroxyl groups.
Notes on Purification and Characterization
- Purification is typically done by recrystallization from suitable solvents or by chromatographic methods such as flash column chromatography.
- Characterization includes ^1H and ^13C NMR, HRMS, and melting point determination.
- Fluorinated compounds exhibit characteristic splitting patterns in NMR due to fluorine coupling.
Q & A
Basic: What are the standard synthetic routes for 8-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
Synthetic routes for fluorinated quinolinones typically involve cyclization of substituted anilines or nucleophilic substitution on pre-formed quinoline scaffolds. For hydroxymethyl introduction, methods like reduction of ester intermediates (e.g., using NaBH₄ or LiAlH₄) or direct substitution with hydroxymethylating agents are employed. Optimization strategies include:
- Temperature control : Reflux conditions (e.g., in isopropanol or ethylene glycol) improve reaction efficiency, as seen in copper-catalyzed substitutions ().
- Catalyst selection : CuI/K₂CO₃ systems enhance yields in cross-coupling reactions ().
- Stoichiometry adjustments : A 1:1 molar ratio of reactants minimizes by-products, as demonstrated in the synthesis of dihydroquinolinones ().
Monitoring via TLC and optimizing purification (e.g., flash chromatography) can further improve yields ().
Advanced: How can researchers resolve discrepancies between NMR and X-ray crystallography data when determining the compound’s structure?
Methodological Answer:
Discrepancies often arise due to dynamic effects in solution (NMR) versus static solid-state structures (X-ray). To resolve these:
- Multi-nuclear NMR : Use NMR to confirm fluorine positioning and - HSQC for carbon-proton correlations ().
- X-ray refinement : Apply multipole or Hirshfeld atom refinement (HAR) to account for electron density distortions, as done for quinolinone derivatives ().
- Dynamic NMR studies : Variable-temperature NMR can detect conformational exchange broadening, explaining discrepancies in substituent orientations ().
Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?
Methodological Answer:
- HPLC/GC : Assess purity (>97%) and detect impurities ( ).
- Mass spectrometry (MS) : Confirm molecular weight (e.g., EI-MS for fragmentation patterns, as in ).
- Multinuclear NMR : , , and NMR assign substituent positions (e.g., δ 8.13 ppm for aromatic protons in ).
- Elemental analysis : Verify stoichiometry (C, H, N content).
- X-ray crystallography : Resolve absolute configuration and crystal packing ().
Advanced: What strategies minimize by-products during fluorinated quinolinone synthesis?
Methodological Answer:
- Regioselective fluorination : Use directing groups (e.g., nitro or methoxy) to control fluorine placement ().
- Protecting groups : Temporarily mask reactive hydroxymethyl groups during harsh reactions (e.g., acetylation) ().
- Purification techniques : Column chromatography (silica gel, 10% acetone/dichloromethane) isolates target compounds from regioisomers ().
- In situ monitoring : LC-MS tracks intermediate formation to abort reactions if by-products dominate ().
Basic: How is the hydroxymethyl group introduced into the quinolinone scaffold?
Methodological Answer:
- Ester reduction : Reduce 3-carboxyquinolinones with LiAlH₄ or NaBH₄ ().
- Nucleophilic substitution : Replace halides (e.g., bromine) with hydroxymethyl via SN2 mechanisms under basic conditions ().
- Mannich reactions : Introduce hydroxymethylamine intermediates, followed by hydrolysis ( ).
Advanced: How can computational chemistry predict reactivity and regioselectivity in fluorinated quinolinone derivatives?
Methodological Answer:
- DFT calculations : Model transition states to predict fluorination sites (e.g., para vs. ortho) based on electron density maps ().
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents favoring SN2 mechanisms) ().
- AI-driven synthesis planning : Tools like retrosynthetic analysis identify optimal routes, as applied to quinolinone intermediates ().
Basic: What challenges arise in crystallizing fluorinated quinolinones, and how are they addressed?
Methodological Answer:
- Crystallization challenges : Fluorine’s small size and electronegativity disrupt crystal packing.
- Solutions :
- Slow evaporation : Use methanol/water mixtures over 4–6 weeks to grow single crystals ().
- Seeding : Introduce microcrystals to induce nucleation.
- Cryocooling : Stabilize crystals at 90 K during X-ray data collection ().
Advanced: How do steric and electronic effects influence the biological activity of fluorinated quinolinones?
Methodological Answer:
- Electronic effects : Fluorine’s electron-withdrawing nature increases metabolic stability and binding affinity to hydrophobic enzyme pockets ().
- Steric effects : Hydroxymethyl groups enhance solubility but may hinder membrane permeability.
- Activity optimization : Balance substituent size (e.g., methyl vs. trifluoromethyl) using QSAR models ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
